![molecular formula C11H13NO3 B14316455 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 112082-99-2](/img/structure/B14316455.png)
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a nitro group (NO2) and a propan-2-yloxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-{1-[(propan-2-yl)oxy]ethenyl}benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The propan-2-yloxyethenyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-Amino-4-{1-[(propan-2-yl)oxy]ethenyl}benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propan-2-yloxyethenyl group can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-{1-[(propan-2-yl)oxy]ethenyl}benzene: Similar structure but with a methoxy group instead of a nitro group.
1-{1-[(Propan-2-yl)oxy]ethenyl}-4-propylbenzene: Similar structure but with a propyl group instead of a nitro group.
4-{1-[(Propan-2-yl)oxy]ethenyl}benzonitrile: Similar structure but with a nitrile group instead of a nitro group.
Uniqueness
1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a nitro group and a propan-2-yloxyethenyl group on the benzene ring
Properties
CAS No. |
112082-99-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-nitro-4-(1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-8(2)15-9(3)10-4-6-11(7-5-10)12(13)14/h4-8H,3H2,1-2H3 |
InChI Key |
ZAKUJLIUBAXITN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
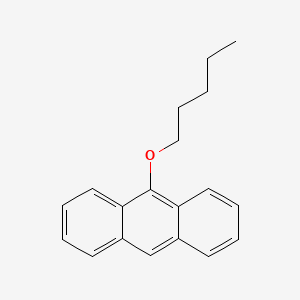

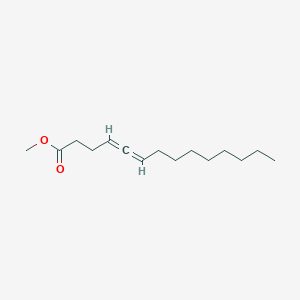
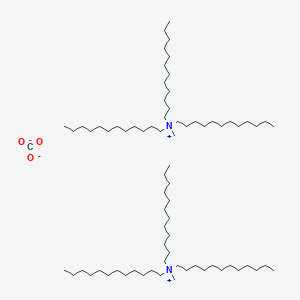

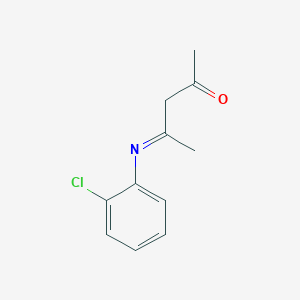
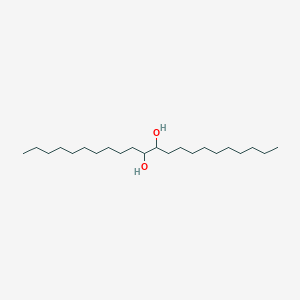
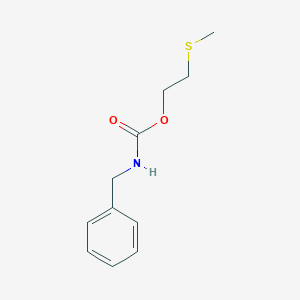
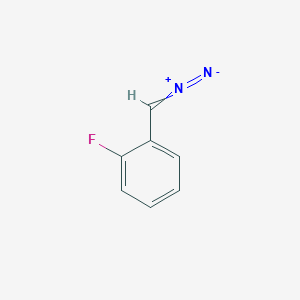


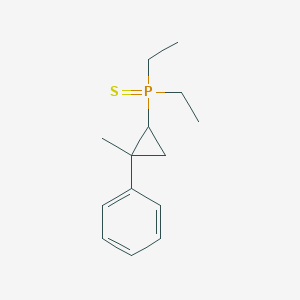
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
